molecular formula C27H30N4O5S B14436736 Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 CAS No. 75686-12-3

Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2

Cat. No.: B14436736
CAS No.: 75686-12-3
M. Wt: 522.6 g/mol
InChI Key: OSLPAGUUEPYQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 is a synthetic peptide derivative featuring distinct structural and functional components:

  • Cbz (Carbobenzyloxy) group: A traditional amine-protecting group used in peptide synthesis, offering stability under basic conditions but requiring hydrogenolysis or acidic conditions for removal .
  • DL-Cys(Bn): A racemic mixture (D/L isomers) of cysteine with a benzyl (Bn) group protecting the thiol side chain. The Bn group enhances stability against oxidation but necessitates harsh deprotection methods (e.g., Na/NH₃) .
  • NHNH₂ (Hydrazide): A terminal hydrazide group enabling conjugation or ligation reactions, commonly utilized in native chemical ligation (NCL) strategies .

This compound is primarily employed in peptide synthesis and bioconjugation, leveraging its hydrazide terminus for selective couplings. Its racemic nature (DL configuration) may influence crystallinity and solubility compared to enantiopure analogs.

Properties

CAS No.

75686-12-3

Molecular Formula

C27H30N4O5S

Molecular Weight

522.6 g/mol

IUPAC Name

benzyl N-[3-benzylsulfanyl-1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H30N4O5S/c28-31-26(34)23(15-19-11-13-22(32)14-12-19)29-25(33)24(18-37-17-21-9-5-2-6-10-21)30-27(35)36-16-20-7-3-1-4-8-20/h1-14,23-24,32H,15-18,28H2,(H,29,33)(H,30,35)(H,31,34)

InChI Key

OSLPAGUUEPYQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 with structurally related peptide derivatives, focusing on protecting groups, reactivity, and applications.

Structural and Functional Analogues

Table 1: Key Comparative Properties
Compound Protecting Groups Terminal Group Deprotection Method Key Applications
This compound Cbz (amine), Bn (thiol) Hydrazide Hydrogenolysis/HF Bioconjugation, NCL
Boc-L-Cys(Trt)-L-Tyr-NH2 Boc (amine), Trt (thiol) Amide TFA Solid-phase synthesis
Fmoc-D-Cys(Acm)-D-Tyr-OH Fmoc (amine), Acm (thiol) Carboxylic Acid Piperidine/AcOH SPPS, glycopeptide synthesis
Key Differences:

Protecting Group Stability: Cbz vs. Boc/Fmoc: Cbz requires hydrogenolysis or strong acids (e.g., HF) for removal, making it less compatible with acid-sensitive substrates compared to Boc (removed with TFA) or Fmoc (removed with piperidine) . Bn vs. Trt/Acm (Thiol Protection): The Bn group offers superior oxidative stability but complicates deprotection relative to Trt (removed with TFA) or Acm (removed with iodine) .

Terminal Group Reactivity :

  • Hydrazide (NHNH₂) : Enables chemoselective ligation with carbonyl groups (e.g., ketones/aldehydes), advantageous for protein modification. In contrast, amide (-NH₂) or carboxylic acid (-COOH) termini are more suited for standard peptide elongation .

Racemic vs. Enantiopure Forms :

  • The DL configuration in This compound may reduce crystallinity and alter solubility compared to enantiopure analogs (e.g., L-Cys/L-Tyr derivatives), impacting purification efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.